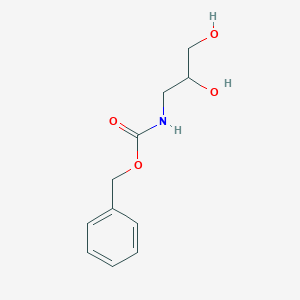

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol

Description

Properties

IUPAC Name |

benzyl N-(2,3-dihydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMJAHUBTRVKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

APD reacts with Cbz-Cl in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. A base such as triethylamine (TEA) or sodium carbonate neutralizes the generated HCl, driving the reaction to completion. The stoichiometric ratio of APD:Cbz-Cl is typically 1:1.1 to ensure full conversion.

Key parameters :

-

Solvent : DCM preferred for solubility and inertness.

-

Temperature : 0°C initially to mitigate exothermic side reactions, followed by gradual warming to 25°C.

-

Base : TEA (2.5 equiv) for rapid deprotonation.

Purification and Yield

Crude product is washed with dilute HCl (1M) to remove excess base, followed by brine and drying over MgSO₄. Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields pure Cbz-APD with 75–85% isolated yield .

Enzymatic N-Acylation for Selective Protection

Enzymatic methods offer regioselective N-acylation, avoiding O-acylation byproducts common in chemical synthesis.

Biocatalytic Process Design

Immobilized Candida antarctica lipase B (Novozym® 435) catalyzes the reaction between APD and benzyloxycarbonyl oxime (Cbz-ON) in tert-amyl alcohol.

Optimized conditions :

| Parameter | Value |

|---|---|

| Temperature | 45°C |

| Substrate ratio | APD:Cbz-ON = 1:1.5 |

| Solvent | tert-Amyl alcohol/n-hexane (3:1) |

| Yield | 89–92% |

This method achieves >99% regioselectivity for N-acylation, with enzyme reusability exceeding 10 cycles without significant activity loss.

Catalytic Aminolysis of Epichlorohydrin

A patent-pending method synthesizes APD from epichlorohydrin (ECH) and ammonia, followed by Cbz protection.

Hydrolysis-Aminolysis Cascade

-

Hydrolysis : ECH reacts with aqueous methane sulfonic acid (0.6–0.8%) at 80–105°C to form 3-chloro-1,2-propanediol.

-

Aminolysis : Chlorinated intermediate treated with NH₃ (25%) and a N-nitrosodiphenylamine/resorcinol catalyst at 18–42°C yields APD.

Reaction metrics :

Cbz Protection Post-Synthesis

APD from this route undergoes standard Cbz protection (Section 1), achieving overall yields of 58–63% from ECH.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent advancements employ tubular reactors for Cbz protection:

Catalyst Recycling in Aminolysis

The N-nitrosodiphenylamine/resorcinol catalyst is recovered via filtration and reused for 5–7 batches, reducing costs by 40%.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Conventional Cbz-Cl | 75–85 | Moderate | Lab-scale | High solvent waste |

| Enzymatic | 89–92 | High | Pilot-to-industrial | Low E-factor |

| Catalytic aminolysis | 58–63 | Moderate | Industrial | Catalyst recycling |

Key observations :

-

Enzymatic routes excel in sustainability but require higher initial biocatalyst investment.

-

Catalytic aminolysis integrates well with existing epichlorohydrin infrastructure.

Challenges and Optimization Opportunities

Byproduct Formation in Chemical Synthesis

O-Acylation byproducts (e.g., O-Cbz-APD) occur in 5–8% of cases under suboptimal conditions. Mitigation strategies include:

-

Low-temperature addition (0°C) of Cbz-Cl.

-

Steric hindrance modulation using bulkier bases (e.g., DIPEA).

Chemical Reactions Analysis

Hydrogenolysis

The Cbz group is selectively removed by hydrogenolysis:

- Reagents : Hydrogen gas (H₂), palladium on carbon (Pd/C) .

- Products : Free amine (3-amino-1,2-propanediol) .

Substitution Reactions

The hydroxyl groups undergo alkylation or acylation:

- Reagents : Alkyl halides or acyl chlorides, base (e.g., NaH) .

- Products : Esters or ethers (e.g., acetylated derivatives) .

Oxidation

Hydroxyl groups are oxidized to carbonyl compounds:

4. Reaction Mechanisms and Conditions

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Room temperature | Free amine |

| Substitution | Alkyl halides, NaH | Organic solvent | Esters/Ethers |

| Oxidation | PCC | Dichloromethane | Aldehydes/Ketones |

5. Applications in Organic Synthesis

- Peptide Chemistry : Used as an intermediate for peptide synthesis, leveraging the Cbz group’s stability during coupling reactions .

- Enzyme Studies : Employed in protease inhibitor design and enzyme mechanism investigations .

- Material Science : Serves as a precursor for chiral deep eutectic solvents (DESs) in asymmetric catalysis .

6. Stability and Safety

The compound is stable under basic and mild acidic conditions. Safety data indicate low hazard, with standard precautions for handling (e.g., skin/eye protection) .7. Research Highlights

Scientific Research Applications

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol, also known as N-Cbz-3-amino-1,2-propanediol, is a compound with significant applications in various fields, particularly in pharmaceuticals and chemical synthesis. This article explores its applications, supported by data tables and insights from case studies.

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a protecting group for amines allows for selective reactions without affecting other functional groups.

Case Study: Ganciclovir Derivatives

Research has demonstrated that derivatives of this compound can be used to synthesize ganciclovir derivatives with enhanced antiviral properties. The protection of the amino group facilitates the formation of mono-esterified products that exhibit improved oral bioavailability and reduced toxicity .

Biocatalysis

This compound has been utilized in biocatalytic processes for the production of pseudo-ceramides. The compound undergoes selective acylation reactions using biocatalysts such as Novozym 435, which have shown high stability and yield in industrial applications. This method has been optimized to achieve yields exceeding 90% in the synthesis of N,O-diacyl derivatives .

Emulsifiers and Specialty Chemicals

In addition to its pharmaceutical applications, this compound is employed as an emulsifier in various formulations. Its properties allow it to stabilize emulsions effectively, making it valuable in cosmetic and food industries.

Data Table: Applications Summary

| Application Area | Specific Use | Yield/Performance |

|---|---|---|

| Pharmaceutical Synthesis | Ganciclovir derivatives | Improved oral absorption |

| Biocatalysis | Production of pseudo-ceramides | Yields > 90% |

| Emulsifiers | Stabilizing emulsions | Effective in cosmetic formulations |

Mechanism of Action

The primary mechanism of action for N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The benzyloxycarbonyl group is stable under basic and mild acidic conditions but can be selectively removed by hydrogenolysis, allowing for the controlled release of the free amine.

Comparison with Similar Compounds

Structural and Functional Group Differences

Industrial and Scalability Considerations

- Enzymatic processes: Continuous flow biocatalysis using Novozym® 435 enables scalable production of N-acyl derivatives, operating for weeks without yield loss .

- Lab-scale synthesis: IBX oxidation of this compound is efficient for small-scale aldehyde production but may lack industrial feasibility .

Biological Activity

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol (also known as Z-3-amino-1,2-propanediol) is a compound of significant interest in medicinal chemistry due to its biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and two hydroxyl groups, making it a versatile building block in organic synthesis. The benzyloxycarbonyl (Z) group serves as a protective moiety that enhances the compound's stability and solubility in biological systems.

Biological Activity

1. Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. Specifically, it has been studied for its ability to inhibit enzymes such as proteases, which are crucial in numerous physiological processes. For instance, derivatives of 3-amino-1,2-propanediol have shown promise in the development of HIV protease inhibitors, highlighting their potential in antiviral therapies .

2. Antimicrobial Properties

Recent studies have explored the antimicrobial activities of amino acid-based compounds, including this compound. Research indicates that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell death .

3. Cytotoxicity and Cytoprotection

Research involving oxidovanadium(V) Schiff base complexes derived from chiral 3-amino-1,2-propanediol enantiomers has demonstrated cytotoxic effects on cancer cell lines while also exhibiting cytoprotective properties against oxidative stress in neuronal cells. These findings suggest that the compound may play a dual role in both promoting cell death in cancerous cells and protecting healthy cells from oxidative damage .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to the active sites of target enzymes, preventing substrate access and subsequent catalytic activity.

- Molecular Recognition : It can form stable complexes with ammonium ions and other biomolecules, influencing cellular signaling pathways .

- DNA Bioconjugation : It has been utilized as a linker for attaching chromophores to DNA oligonucleotides, facilitating studies on DNA structure and interactions .

Case Study 1: Synthesis of Antiviral Agents

A study focused on synthesizing derivatives of this compound aimed at developing novel antiviral agents. The synthesized compounds were evaluated for their inhibitory activity against HIV protease, with some derivatives showing promising results in vitro .

Case Study 2: Antimicrobial Evaluation

In another investigation, various derivatives were screened for antimicrobial activity against a panel of bacterial strains. The results indicated that specific modifications to the amino acid scaffold enhanced antibacterial potency significantly compared to the parent compound .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁N₁O₄ |

| Enzyme Targets | HIV protease, bacterial cell wall synthesis enzymes |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity | Exhibits selective cytotoxicity towards cancer cells |

| Cytoprotection | Protects neuronal cells from oxidative stress |

Q & A

Q. What are the common synthetic routes for N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol, and how do they compare in terms of yield and scalability?

- Methodological Answer : Two primary routes are catalytic synthesis and enzymatic acylation.

- Catalytic synthesis : Uses 3-chloro-1,2-propanediol as a starting material with a complex catalyst (e.g., ammonia under optimized pH and temperature). Yields range from 70–85% after purification steps like vacuum distillation and solvent evaporation .

- Enzymatic synthesis : Employs immobilized lipases (e.g., Candida antarctica lipase B) for selective N-acylation. Yields vary (76–92%) depending on acyl donor chain length and reaction conditions .

Scalability: Enzymatic processes are more scalable due to continuous packed-bed bioreactor systems, achieving production rates of 3.7–4.6 g/h for N-acylation .

Q. How can researchers optimize the purification of this compound to achieve high purity?

- Methodological Answer : Post-synthesis purification involves:

- Removal of excess ammonia : Achieved via pH adjustment (e.g., HCl to pH 6–7) .

- Solvent evaporation : Under vacuum to isolate the crude product.

- Molecular distillation : Reduces pigmentation and impurities, yielding >99% purity .

For enzymatic products, tert-amyl alcohol/n-hexane solvent mixtures improve phase separation during O-acylation .

Q. What characterization techniques are critical for verifying the structure of this compound derivatives?

- Methodological Answer :

- NMR spectroscopy : Confirms regioselectivity (e.g., distinguishing N- vs. O-acylation via carbonyl carbon shifts) .

- HPLC-MS : Identifies by-products (e.g., unreacted starting material or diastereomers) .

- Phenylboronic acid affinity chromatography : Validates functionalization in molecular probes (e.g., nAnt/nFlu derivatives for DNA repair studies) .

Advanced Research Questions

Q. What factors influence the chemoselectivity of enzymatic N-acylation vs. O-acylation in synthesizing pseudo-ceramides?

- Methodological Answer :

- Biocatalyst choice : Candida antarctica lipase B favors N-acylation due to steric hindrance at the primary amine .

- Solvent systems : Hydrophobic solvents (e.g., tert-amyl alcohol) reduce water activity, minimizing hydrolysis during O-acylation .

- Substrate molar ratio : Excess acyl donor (e.g., palmitic acid) shifts equilibrium toward diacylation, with yields up to 33% for 1-O,3-N-diacyl derivatives .

Q. What strategies are effective for scaling up enzymatic synthesis of derivatives like pseudo-ceramides?

- Methodological Answer :

- Packed-bed bioreactors : Enable continuous production; semi-pilot systems achieve 1–1.4 g/h for O-acylation .

- Flow rate optimization : 0.3 mL/min balances residence time and enzyme stability .

- Biocatalyst reuse : Novozym®435 retains >90% activity after 10 cycles in N-acylation .

Q. How can researchers address discrepancies in synthesis yields when using different acyl donors?

- Methodological Answer :

-

Fatty acid chain length : Longer chains (e.g., stearic acid, C18) reduce steric hindrance, improving N-acylation yields (92%) but lowering O-acylation efficiency (23%) due to reduced solubility .

-

Data-driven donor selection : Use combinatorial libraries to map yield vs. chain length (see Table 1).

Table 1. Yield Variation by Acyl Donor in Enzymatic Synthesis

Acyl Donor (Step 1) N-Acylation Yield O-Acylation Yield (Step 2) Total Yield Lauric acid (C12) 76% 36% 27% Palmitic acid (C16) 92% 33% 33% Stearic acid (C18) 85% 23% 20% Source: Adapted from

Q. What analytical methods detect trace by-products in this compound used in contrast agents?

- Methodological Answer :

- HPLC with UV detection : Quantifies impurities like N-[2-hydroxy-1-(hydroxymethyl)ethyl] derivatives (<0.11%) in iodinated contrast agents (e.g., Iohexol) .

- Mass spectrometry : Identifies halogenated by-products from incomplete iodination .

Key Research Challenges

- Contradiction in Yield vs. Purity : High N-acylation yields (92%) may require trade-offs in O-acylation efficiency, necessitating iterative optimization .

- By-Product Management : Enzymatic routes produce fewer by-products than catalytic methods but require stringent solvent selection to avoid hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.